molecular formula C10H10FNO B1438752 N-(5-fluoro-2-methylphenyl)prop-2-enamide CAS No. 1155976-80-9

N-(5-fluoro-2-methylphenyl)prop-2-enamide

Cat. No.: B1438752
CAS No.: 1155976-80-9
M. Wt: 179.19 g/mol
InChI Key: ZAIURPIJXWPYMO-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . It is also known by its IUPAC name, N-(5-fluoro-2-methylphenyl)acrylamide . This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, along with a prop-2-enamide group.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide typically involves the reaction of 5-fluoro-2-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)acetamide
  • N-(5-fluoro-2-methylphenyl)propionamide
  • N-(5-fluoro-2-methylphenyl)butyramide

Uniqueness

N-(5-fluoro-2-methylphenyl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom also enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIURPIJXWPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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